Product packaging for Mitorubrin(Cat. No.:)

Mitorubrin

Cat. No.: B1264734
M. Wt: 382.4 g/mol
InChI Key: ZLULUXWJVBHEMS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitorubrin is a natural product belonging to the azaphilone family, a class of fungal metabolites characterized by a highly oxygenated pyrano-quinone bicyclic core . First identified in species of Penicillium and other fungi, azaphilones like this compound are noted for their vivid pigmentation and diverse biological activities . The compound is part of a broader subclass of mitorubrins, which includes analogs such as mitorubrinol and mitorubrinic acid, that differ primarily in the oxidation state of their disubstituted olefinic side chain . Research into this compound and its analogs has revealed several potential areas of scientific interest. Structurally related compounds have been reported to act as potentiators of the antifungal activity of miconazole against Candida albicans . Furthermore, the analog mitorubrinic acid has been shown to induce the formation of chlamydospore-like cells in fungi and exhibits an inhibitory effect (IC50 41 μmol/L) on the enzyme trypsin . Another closely related dimer, diazaphilonic acid, demonstrates inhibition of Tth DNA polymerase and telomerase activity, suggesting a potential role for these compounds in probing nucleic acid enzyme mechanisms . These properties make this compound a compound of interest for research in microbiology, antifungal agent development, and enzyme inhibition studies. This product is labeled "For Research Use Only." Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O7 B1264734 Mitorubrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+

InChI Key

ZLULUXWJVBHEMS-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Synonyms

mitorubrin

Origin of Product

United States

Ii. Structural Characterization and Derivatives of Mitorubrin

Fundamental Azaphilone Core Architecture and Chiral Centers

Mitorubrin (B1238981) is a member of the azaphilone family of fungal polyketide pigments. researchgate.net This class of compounds is defined by a characteristic and highly oxygenated bicyclic core. researchgate.net The fundamental architecture of this compound consists of a pyranoquinone bicyclic system, also known as an isochromene core. A key structural feature of azaphilones, including this compound, is the presence of a fully substituted, chiral quaternary carbon atom. researchgate.net In the IUPAC name for the naturally occurring enantiomer, [(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate, this chiral center is located at the C-7 position. rsc.org The (7R) configuration is characteristic of (-)-mitorubrin. rsc.org

The term "azaphilone" denotes the affinity ("philo") of these compounds for nitrogen ("aza"), stemming from the susceptibility of the pyran oxygen in the core to undergo a substitution reaction with primary amines. rsc.org This aminophilic reaction results in the formation of vinylogous 4-pyridone derivatives, which often exhibit a color change from orange/yellow to red.

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

A suite of advanced analytical methods is required to unambiguously determine the structure of this compound. These techniques provide complementary information, from the basic molecular formula to the precise spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be established.

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary). researchgate.netresearchgate.net For this compound, the ¹³C NMR spectrum distinctly shows signals corresponding to two carbonyl groups, which is a key indicator of the azaphilone core and the associated orsellinic acid moiety. researchgate.net Two-dimensional NMR experiments are then used to piece together the molecular puzzle by identifying correlations between protons and carbons, ultimately revealing the complete structural skeleton.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH), Multiplicity (J in Hz)
1'1.81.94, dd (6.8, 1.7)
2'126.16.27, dq (15.7, 6.8)
3'137.97.02, dq (15.7, 1.7)
3150.37.42, s
4100.86.51, s
4a161.4-
5102.3-
6191.9-
786.8-
8197.6-
8a108.9-
924.31.78, s
1''107.5-
2''163.611.16, s
3''101.56.28, d (2.5)
4''165.7-
5''106.56.25, d (2.5)
6''141.6-
7''24.52.51, s
Ester C=O169.5-

Note: NMR data can vary slightly based on solvent and instrument frequency. The data presented is a representative compilation from scientific literature.

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgresearchgate.net For this compound, HRMS confirms the elemental composition as C₂₁H₁₈O₇. rsc.org

Tandem mass spectrometry (MS/MS or MSⁿ), often involving collision-induced dissociation (CID), is used to fragment the molecular ion and analyze the resulting pieces. The fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound by matching the observed fragments to the expected breakdown of the proposed structure. rsc.org In studies comparing this compound with its nitrogen-containing derivatives (mitorubramines), CID experiments have shown that the fragmentation pathways are distinct, providing clear evidence for the location of structural modifications. rsc.org

While NMR and MS can define the connectivity of a molecule, they cannot typically distinguish between enantiomers (non-superimposable mirror images). Chiroptical techniques are essential for determining the absolute configuration of chiral centers. researchgate.netrsc.org

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. The naturally occurring form of this compound is levorotatory, designated as (-)-mitorubrin. rsc.org

Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by a molecule containing chromophores (light-absorbing groups). rsc.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, TDDFT) for each possible enantiomer, the true absolute configuration can be assigned with high confidence. researchgate.netresearchgate.net This method has been instrumental in confirming the (7R) absolute configuration of (-)-mitorubrin. rsc.org

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown. researchgate.net The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a precise map of atomic positions in the solid state.

While X-ray crystallography is a powerful tool for the structural analysis of complex natural products, its application requires the molecule to be in a crystalline form. To date, a published single-crystal X-ray structure for this compound has not been widely reported in the scientific literature, which may be due to challenges in obtaining crystals of sufficient quality for analysis. Nevertheless, this technique remains the gold standard for unambiguous structural and stereochemical assignment in chemistry.

In cases where structural or stereochemical assignment is challenging, advanced computational methods are increasingly employed to add a layer of statistical confidence to the interpretation of experimental data. DP4+ probability analysis is a prime example of such a method.

This computational tool integrates quantum mechanical calculations of NMR chemical shifts (both ¹H and ¹³C) with Bayesian statistics. The process involves calculating the predicted NMR spectra for all possible diastereomers of a proposed structure. These calculated spectra are then compared against the experimental NMR data. The DP4+ algorithm provides a probability score for each candidate structure, indicating which isomer is the most likely match to the experimental data. This approach is particularly valuable for complex molecules with multiple chiral centers, where subtle differences in NMR spectra can be difficult to interpret by inspection alone.

Identification and Characterization of this compound Congeners and Analogues

The structural diversity of this compound and its related compounds, known as azaphilones, is a testament to the complex biosynthetic machinery of various fungal species. Research into these congeners and analogues has revealed a wide array of derivatives, from simple oxidation or reduction products to complex dimeric structures and synthetically modified scaffolds. These studies are crucial for understanding the structure-activity relationships within this class of fungal polyketides.

Mitorubrinol (B600588) and mitorubrinic acid are two of the most frequently co-isolated congeners of this compound. Their discovery and characterization have been closely linked to studies of fungi from the genera Penicillium and Talaromyces.

A fungal strain identified as Penicillium funiculosum, isolated from an apple root, was shown to produce this compound, mitorubrinol, and mitorubrinic acid, alongside orsellinic acid. researchgate.net Similarly, studies on Talaromyces species have revealed distinct groups of producers based on the stereochemistry of the this compound derivatives. acs.orgnih.gov Fungi such as Talaromyces emodensis and Talaromyces hachijoensis produce (+)-mitorubrin derivatives, including mitorubrinol acetate (B1210297). acs.orgnih.gov In contrast, species like Talaromyces austrocalifornicus and Talaromyces convolutus yield (-)-mitorubrin derivatives, primarily mitorubrinal and mitorubrinic acid. acs.orgnih.gov This stereochemical divergence highlights the enzymatic specificity within the biosynthetic pathways of different fungal species. acs.org

Mitorubrinic acid, in particular, has been a subject of interest for its biological properties. It was identified as an inhibitor of the enzyme trypsin, with a reported IC50 value of 41.05 μmol/l. researchgate.netnih.govresearchgate.net The production of (-)-mitorubrinic acid by mutant strains of P. funiculosum and Penicillium vermiculatum has been optimized in shaken flask cultures, demonstrating that culture conditions, such as the choice of carbon and nitrogen sources, significantly influence the yield of this metabolite. nih.govnih.gov

Compound NameMolecular FormulaProducing Organism(s)Key Characteristics
MitorubrinolC21H18O8Penicillium funiculosum, Talaromyces spp. researchgate.netnih.govReduction product of this compound; often co-occurs with this compound and mitorubrinic acid.
Mitorubrinic AcidC21H16O9Penicillium funiculosum, Talaromyces spp. researchgate.netbioaustralis.comOxidation product of this compound; exhibits trypsin inhibitory activity. nih.gov
Mitorubrinol AcetateC23H20O9Talaromyces emodensis, T. hachijoensis acs.orgAcetylated derivative of mitorubrinol; associated with (+)-mitorubrin producing fungi. acs.org

Exploration of the secondary metabolites from diverse fungal genera continues to uncover novel derivatives of this compound, expanding the chemical space of the azaphilone family. The genus Hypoxylon has proven to be a particularly rich source of new and complex this compound-type structures. free.fr

From the stromata of Hypoxylon fragiforme, a series of unprecedented bis-azaphilones named hybridorubrins A–D were isolated. nih.gov These molecules are unique heterodimers composed of this compound and fragirubrin moieties. nih.gov Their discovery provided insight into the collaboration between two distinct biosynthetic gene clusters within the fungus to create complex hybrid structures. nih.gov In addition to these dimers, analysis of both fresh and ancient, fossilized specimens of H. fragiforme has led to the identification of other novel azaphilones, including rutilins and fragirubrins, alongside known this compound-type pigments. researchgate.net

Other fungal species have also yielded unique this compound congeners.

From Penicillium radicum : A new derivative, 6'-hydroxy-3'-methoxy-mitorubrin, was isolated and found to moderately potentiate the antifungal activity of miconazole (B906) against Candida albicans. nih.gov

From Hypoxylon fulvo-sulphureum : Two novel metabolites, (+)-6″-hydroxymitorubrinol acetate and (+)-6″-hydroxymitorubrinol, were identified, further illustrating the chemodiversity within the Hypoxylon genus. mdpi.commycosphere.org

Compound NameMolecular FormulaProducing OrganismStructural Feature
Hybridorubrins A-DNot specifiedHypoxylon fragiforme nih.govHeterodimers of this compound and fragirubrin moieties. nih.gov
6'-hydroxy-3'-methoxy-mitorubrinC22H20O9Penicillium radicum nih.govFeatures additional hydroxyl and methoxy (B1213986) groups on the side chain. nih.gov
(+)-6″-hydroxymitorubrinol acetateC23H22O10Hypoxylon fulvo-sulphureum mdpi.commycosphere.orgHydroxylated and acetylated derivative of mitorubrinol.
(+)-6″-hydroxymitorubrinolC21H20O9Hypoxylon fulvo-sulphureum mdpi.commycosphere.orgHydroxylated derivative of mitorubrinol.

While the majority of known this compound derivatives are natural products, synthetic chemistry provides a powerful avenue for generating novel analogues with potentially new biological activities. Chemical modification studies on the core azaphilone scaffold, to which this compound belongs, have been undertaken to create libraries of new compounds.

One key strategy involves the reaction of the azaphilone core with primary amines to generate nitrogen-containing analogues. nih.gov In this process, the oxygen atom in the pyran ring of the azaphilone is replaced by a nitrogen atom furnished by an amine, resulting in the formation of vinylogous 4-pyridone structures. nih.gov This method allows for the introduction of diverse substituents based on the choice of the amine, effectively creating a library of nitrogenized azaphilone derivatives. nih.gov

Beyond nitrogenization, other chemical modifications have been explored to diversify the azaphilone scaffold. Acylation of the hydroxyl group on the core structure yields a collection of esters. nih.gov Furthermore, diversification at the C5 position can be achieved through bromination followed by Stille coupling reactions, allowing for the introduction of various organic groups. nih.gov These synthetic strategies demonstrate the potential to generate a wide range of this compound analogues that are not accessible through fungal fermentation, opening the door for systematic exploration of this chemical scaffold. nih.gov

Iii. Biosynthetic Pathways and Genetic Determinants of Mitorubrin

Polyketide Synthase (PKS) Pathways in Mitorubrin (B1238981) Biosynthesis

Polyketide synthases (PKSs) are large enzymatic complexes responsible for synthesizing polyketides through the iterative condensation of small acyl thioester starter and extender units, typically acetyl-CoA and malonyl-CoA. researchgate.netrasmusfrandsen.dk Fungal PKSs are generally classified as iterative type I PKSs, containing multiple functional domains within a single polypeptide chain. rasmusfrandsen.dknih.gov

Role of Non-Reducing Fungal Polyketide Synthases (NR-fPKS) and Reductive Release Domains

This compound biosynthesis involves non-reducing fungal polyketide synthases (NR-fPKS). rsc.org NR-fPKSs typically possess core domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with a terminal release domain. rasmusfrandsen.dk In the case of azaphilones like this compound, a reductive release domain is involved in releasing the polyketide chain from the synthase. rsc.org This domain facilitates the reductive cleavage of the thioester bond, often resulting in an aldehyde intermediate. d-nb.info Studies on other related polyketides, such as citrinin (B600267), have shown that the reductive release domain utilizes NADPH to form a thiohemiacetal intermediate, which subsequently breaks down to release the aldehyde. d-nb.info

Interplay with Fatty Acid Synthesis Pathways

The biosynthesis of azaphilones, including this compound, is suggested to involve an interplay between polyketide and fatty acid synthesis pathways. rsc.orgresearchgate.net While polyketide synthesis utilizes acetyl-CoA and malonyl-CoA as building blocks, fatty acid synthesis also relies on these precursors. frontiersin.orgwikipedia.org The precise nature of this interplay in this compound biosynthesis can involve the sharing of precursors or potentially more complex regulatory mechanisms. researchgate.netnih.govmdpi.com

Polyketide-Amino Acid Mixed Biosynthesis Concepts

Some natural products are synthesized through mixed biosynthetic pathways involving both polyketide synthases and nonribosomal peptide synthetases (NRPSs), leading to polyketide-amino acid hybrid molecules. rsc.orgresearchgate.net While this compound itself is primarily a polyketide, the broader context of fungal secondary metabolism includes such hybrid pathways. rsc.org The structural diversity of some azaphilones might be influenced by interactions with metabolic pathways, potentially including those related to amino acid metabolism, although a direct incorporation of amino acids into the core this compound structure is not a defining feature. rsc.org

Enzymatic Mechanisms of Core Pyran Ring Cyclization

The formation of the characteristic pyran ring within the this compound structure is a crucial enzymatic step. rsc.org This cyclization often involves oxidative processes. nih.gov

Hydroxylation-Mediated Dearomatization Intermediates in Biosynthesis

The cyclization of the pyran ring in azaphilones is proposed to occur via hydroxylation-mediated dearomatization of a benzaldehyde (B42025) intermediate. rsc.org Dearomatization is a synthetic strategy used to convert aromatic compounds into less stable, non-aromatic cyclic systems, often as a prelude to further functionalization or cyclization. nih.govnitrkl.ac.inrsc.org In the context of this compound biosynthesis, an enzymatic hydroxylation step on an aromatic precursor is thought to trigger a cascade leading to the formation of a dearomatized intermediate, which then undergoes cyclization to form the pyran ring. rsc.orgnitrkl.ac.in This process can involve enzymes like monooxygenases. researchgate.net

Genetic Basis of this compound Production in Fungi

The production of this compound in fungi is controlled by specific genes organized in biosynthetic gene clusters. mdpi.commdpi.com The identification of these gene clusters is crucial for understanding and potentially manipulating this compound production. In Penicillium marneffei (synonym: Talaromyces marneffei), two polyketide synthase genes, pks11 and pks12, have been implicated in the biosynthesis of the yellow pigment, which is composed of mitorubrinol (B600588) and mitorubrinic acid. mdpi.comnih.govplos.org Gene knockdown experiments targeting pks11 and pks12 resulted in the loss of yellow pigment production, suggesting their essential role in the pathway. mdpi.comnih.gov Fungal genomes often contain numerous PKS genes, but linking specific genes to the biosynthesis of particular secondary metabolites like this compound requires targeted genetic and analytical approaches. nih.govplos.orgnih.gov The genetic organization often includes the core PKS gene(s) along with genes encoding modifying enzymes that catalyze downstream steps in the biosynthetic pathway, forming a functional gene cluster. mdpi.comnih.gov Phylogenetic analysis of PKS genes can provide insights into the evolutionary relationships of biosynthetic pathways across different fungal species that produce similar compounds. researchgate.netconicet.gov.ar

Characterization of pks Genes (e.g., pks11, pks12) and Biosynthetic Gene Clusters

Polyketide synthases (PKSs) are central to the biosynthesis of polyketide natural products like this compound. mdpi.comnih.gov In Penicillium marneffei (now Talaromyces marneffei), two specific PKS genes, pks11 and pks12, have been identified as being responsible for the biosynthesis of the yellow pigments mitorubrinol and mitorubrinic acid, which are closely related to this compound. mdpi.comnih.govresearchgate.net These genes are located within the same biosynthetic gene cluster. mdpi.com

Studies involving gene knockdown of pks11 and pks12 in P. marneffei demonstrated a loss of the yellow pigment, confirming their involvement in the biosynthetic pathway. mdpi.comnih.govresearchgate.net Both PKS11 and PKS12 are classified as non-reducing PKSs. mdpi.com It is proposed that PKS12 initially produces orsellinic acid, a tetraketide, which then serves as a precursor for PKS11. mdpi.com PKS11 possesses a starter unit-ACP transacylase (SAT) domain, which is thought to process this advanced starter unit for chain extension. mdpi.com Additionally, PKS11 contains a methyltransferase domain, suggesting it methylates the polyketide products using S-adenosylmethionine as a methyl donor. mdpi.com The sequential action of PKS12 and PKS11 is likely crucial for the biosynthesis of mitorubrinol and mitorubrinic acid. mdpi.comnih.govresearchgate.net

In Hypoxylon fragiforme, two separate biosynthetic gene clusters, hfaza1 and hfaza2, have been identified as being involved in azaphilone formation. uni-hannover.de While hfaza1 is proposed to be responsible for the synthesis of fragirubrins, the hfaza2 BGC contains the necessary genes for the synthesis of the widely distributed (S)-mitorubrins. This suggests a potential collaboration between distant BGCs in producing diverse azaphilone families.

A comparison of BGCs across different fungal species, including those producing azaphilones like this compound, reveals that while some gene cluster families are conserved, speciation is often accompanied by changes in secondary metabolism. researchgate.net

Table 1: Characterized pks Genes and Associated Compounds in this compound Biosynthesis

GeneSpeciesProposed RoleAssociated Compounds
pks12Penicillium marneffeiProduces orsellinic acid (tetraketide precursor)Mitorubrinol, Mitorubrinic acid mdpi.com
pks11Penicillium marneffeiExtends polyketide chain using orsellinic acid, methylates productMitorubrinol, Mitorubrinic acid mdpi.com
hfaza2Hypoxylon fragiformeContains genes for (S)-mitorubrin synthesis(S)-Mitorubrins

Evolutionary Hypotheses of this compound Biosynthesis Gene Cluster Distribution

The distribution of this compound biosynthesis gene clusters across different fungal lineages has been investigated to understand their evolutionary history. Phylogenetic analyses of PKS genes, including those involved in this compound biosynthesis, suggest that these genes are distributed relatively evenly across fungal species, rather than arising solely from recent lineage-specific gene duplication events. researchgate.net

Studies on Hypoxylon species that produce this compound-type azaphilones have shown that these species tend to be closely related in phylogenetic reconstructions. conicet.gov.ar This observation supports the hypothesis that the distribution of this compound biosynthesis gene clusters is influenced by evolutionary relationships among fungal species. conicet.gov.ar The presence of similar azaphilone BGCs in phylogenetically related fungi suggests a common ancestral origin for these pathways, rather than independent development multiple times during evolution. conicet.gov.ar

The diversity and complexity of secondary metabolites, including this compound and its derivatives, within genera like Hypoxylon are thought to be linked to evolutionary processes and potential roles in ecological interactions. conicet.gov.arresearchgate.netpensoft.net Analyzing the similarity of BGCs across different fungal families can provide insights into the evolution and diversification of various compound classes, including azaphilones. researchgate.net

Precursor Incorporation and Pathway Elucidation Studies

Studies involving the incorporation of labeled precursors have been instrumental in elucidating the steps involved in the biosynthesis of this compound and related azaphilones. Early research indicated that the biosynthesis of azaphilones utilizes precursors derived from both the polyketide and fatty acid synthesis pathways. researchgate.net The use of labeled acetate (B1210297), a common building block in polyketide synthesis, has been employed in incorporation studies to trace the origins of the carbon atoms within the this compound structure. frontiersin.orgqau.edu.pk

Detailed research findings, particularly in Penicillium marneffei, have clarified the roles of specific enzymes encoded by genes within the this compound biosynthetic gene cluster. The identification of orsellinic acid as an intermediate produced by PKS12 and subsequently utilized by PKS11 highlights a sequential enzymatic process. mdpi.com The presence of specific domains within the PKS enzymes, such as the SAT and methyltransferase domains in PKS11, provides further clues about the biochemical transformations occurring during biosynthesis. mdpi.com

While the general framework of azaphilone biosynthesis involving polyketide and fatty acid pathways is established, specific details regarding all enzymatic steps and intermediates in the this compound pathway continue to be subjects of ongoing research. researchgate.net Synthetic approaches towards this compound and mitorubrinic acid have also contributed to understanding the structural assembly of these molecules. nih.gov

Table 2: Key Precursors and Intermediates in this compound Biosynthesis

CompoundTypeProposed Role in Pathway
AcetateBiosynthetic building blockInitiator/Extender frontiersin.org
PropionateBiosynthetic building blockExtender (in some cases) frontiersin.org
TetraketideIntermediateKey intermediate frontiersin.org
Orsellinic acidTetraketide intermediate (specifically from PKS12)Precursor for PKS11 mdpi.com

V. Biological Activities and Mechanistic Research on Mitorubrin

Antimicrobial Efficacy and Mechanisms of Action

Mitorubrin (B1238981) and its related compounds exhibit efficacy against various microorganisms, including agricultural pathogens and parasites. Their mechanisms of action involve targeting essential biological processes in these organisms.

Antifungal Activities against Agricultural Pathogens

Azaphilone derivatives, including this compound, have shown potent antifungal activities against several significant agricultural pathogenic fungi. Studies have reported inhibitory effects against species such as Botrytis cinerea, Rhizopus oryzae, and Phytophthora capsici. wikidata.org For instance, a novel azaphilone derivative demonstrated low minimum inhibitory concentration (MIC) values against these plant pathogens. wikidata.org this compound itself has been identified as a major compound in certain fungi, contributing to their antifungal activity against phytopathogens. wikidata.org This suggests the potential of this compound and its analogues as lead compounds for the development of new fungicides for agricultural applications. wikidata.org

Anti-parasitic Activity (e.g., Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase Inhibition)

Research has indicated the anti-parasitic potential of this compound derivatives. Mitorubrinol (B600588), a related metabolite, has been shown to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). guidetopharmacology.orgmycocentral.eu PfDHODH is an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of P. falciparum, the parasite responsible for malaria. nih.govnih.gov Inhibition of this enzyme disrupts the parasite's ability to synthesize pyrimidines, which are necessary for DNA and RNA synthesis, and consequently inhibits parasite growth. nih.gov While mitorubrinol demonstrated inhibitory activity against PfDHODH and P. falciparum cell growth in vitro, mitorubrinic acid showed less activity in these assays. guidetopharmacology.orgmycocentral.eu

Detailed findings regarding the inhibition of PfDHODH by mitorubrinol are presented in the table below:

CompoundTarget EnzymeIC50 Value
MitorubrinolPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)Inhibitory activity observed guidetopharmacology.orgmycocentral.eu

Enzymatic Inhibition Studies

Beyond direct antimicrobial effects, this compound and its derivatives have been investigated for their ability to inhibit specific enzymes crucial for the survival and pathogenesis of various organisms.

Inhibition of Viral Proteases (e.g., Bovine Leukemia Virus Protease)

Mitorubrinic acid has been identified as an inhibitor of Bovine Leukemia Virus (BLV) protease. wikipedia.orgnih.gov The BLV protease is a key enzyme required for the replication of the virus. wikipedia.orgnih.gov Studies utilizing a high-throughput fluorogenic assay demonstrated that mitorubrinic acid exhibited stronger inhibitory activity against BLV protease compared to amprenavir, a known protease inhibitor. wikipedia.orgnih.gov Furthermore, mitorubrinic acid showed inhibitory activity in a cell-based assay without exhibiting cytotoxicity. wikipedia.orgnih.gov This highlights mitorubrinic acid as a natural compound with potential anti-BLV activity. wikipedia.orgnih.gov

Inhibition of Mycobacterial Protein Tyrosine Phosphatases (e.g., MptpB from Mycobacterium tuberculosis)

(-)-Mitorubrin has demonstrated potent inhibitory effects against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). nih.govwikidata.orgpasseidireto.com MptpB is recognized as a crucial virulence factor for M. tuberculosis, playing a significant role in the bacterium's ability to survive within host macrophages. wikidata.orgufba.brnih.govlabshare.cnnih.gov Inhibition of MptpB is considered a promising strategy for the development of new anti-tuberculosis agents. wikidata.orgufba.brlabshare.cn Studies have reported the IC50 values for (-)-mitorubrin's inhibitory activity against MptpB. nih.govwikidata.org

The inhibitory effects of (-)-mitorubrin on MptpB are summarized in the table below:

CompoundTarget EnzymeIC50 Value (µM)
(-)-MitorubrinMycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB)3.99 ± 0.34 nih.govwikidata.org

Note: Other compounds, (±)-Asperlones A and B, also showed comparable activity nih.govwikidata.org.

Trypsin Inhibition by Mitorubrinic Acid

Mitorubrinic acid has been found to act as a trypsin inhibitor. nih.govctdbase.org Trypsin is a serine protease involved in various physiological processes. The inhibitory activity of mitorubrinic acid against trypsin has been quantified, with reported IC50 values. nih.govctdbase.org

Data on the trypsin inhibitory activity of mitorubrinic acid is presented below:

CompoundTarget EnzymeIC50 Value (µg/ml)IC50 Value (µM)
Mitorubrinic acidTrypsin16 nih.gov41.05 ctdbase.org

Note: Different studies reported slightly varying IC50 values.

Dimer Activity: DNA Polymerase and Telomerase Inhibition by Derivatives

Certain derivatives of this compound, particularly its presumed dimer, diazaphilonic acid, have demonstrated inhibitory effects on key enzymes involved in DNA replication and telomere maintenance. Diazaphilonic acid has been reported to inhibit Thermus thermophilus (Tth) DNA polymerase with an IC₅₀ value of 2.6 µg/mL. nih.gov Furthermore, it is reported to completely inhibit human leukemia (MTI) telomerase activity at a concentration of 50 µM. nih.gov Telomerase is an enzyme crucial for maintaining telomere length in many cancer cells, and its inhibition is a target for anti-cancer therapies. embopress.orgscienceopen.com While this compound itself is mentioned in the context of azaphilone derivatives tested for various activities, the specific DNA polymerase and telomerase inhibition activity is attributed to its dimer, diazaphilonic acid. nih.gov Other azaphilone derivatives, such as pinophilins A and B, have also shown inhibitory activity against mammalian DNA polymerases. researchgate.net

Cellular and Molecular Research

Influence on Fungal Cell Morphogenesis (e.g., Chlamydospore-like Cell Induction)

Mitorubrinic acid, a related this compound derivative, has been shown to induce the formation of chlamydospore-like cells in fungi, such as Penicillium funiculosum. nih.govresearchgate.net Chlamydospores are thick-walled, resistant structures produced by some fungi, often under unfavorable conditions. nih.govnih.gov The induction of chlamydospore formation represents a significant influence on fungal cell morphogenesis. Studies on other fungi like Candida albicans and Zymoseptoria tritici have also investigated the mechanisms and conditions leading to chlamydospore formation, highlighting their potential roles in survival and pathogenesis. nih.govnih.govbiorxiv.orgplos.org

Role in Fungal Pathogenesis and Intracellular Survival in Macrophages (e.g., Penicillium marneffei)

Mitorubrinol and mitorubrinic acid have been identified as virulence factors in Penicillium marneffei (now often referred to as Talaromyces marneffei), a thermally dimorphic fungus endemic in Southeast Asia that causes systemic mycosis, particularly in immunocompromised individuals. researchgate.netplos.orgupce.czresearchgate.netresearchgate.net These pigments are synthesized via polyketide synthase (PKS) genes, specifically pks12 and pks11. plos.orgresearchgate.net Research using gene knockdown experiments in P. marneffei has indicated that mitorubrinol and mitorubrinic acid contribute to the fungus's ability to survive intracellularly within macrophages. plos.orgresearchgate.net This intracellular survival is a key aspect of P. marneffei pathogenesis, allowing the fungus to evade the host immune response and disseminate. researchgate.netsemanticscholar.orgdovepress.com The yellow pigment produced by P. marneffei, composed of mitorubrinol and mitorubrinic acid, was found to be absent in pks11 and pks12 knockdown mutants. researchgate.net Studies have explored how macrophages recognize T. marneffei and the role of receptors like CD11b in phagocytosis and inflammatory responses. dovepress.com

Investigations into Potential Pharmacological Targets at the Molecular Level

Investigations into the molecular targets of this compound and its derivatives are ongoing. As highlighted by the inhibition of DNA polymerase and telomerase by diazaphilonic acid, these enzymes represent potential pharmacological targets. nih.gov The diverse biological activities observed for azaphilones, including cytotoxic, anti-inflammatory, and antimicrobial effects, suggest interactions with various molecular pathways. mdpi.comresearchgate.netnih.gov Research into the biosynthesis of this compound and related azaphilones, including the identification of relevant polyketide synthase genes, provides insights into the enzymes involved in their production, which could also be considered as potential targets for intervention, for example, to reduce the production of virulence factors in pathogenic fungi. plos.orgresearchgate.netresearchgate.netuq.edu.aupensoft.net The structural diversity of azaphilones and their various reported activities underscore the potential for discovering new pharmacological targets and developing novel therapeutic agents based on this class of compounds. mdpi.comrsc.org

Vi. Ecological Roles and Fungal Production of Mitorubrin

Occurrence and Distribution in Fungal Genera

Mitorubrin (B1238981) and its derivatives are not universally produced among fungi but are characteristic of specific genera, primarily within the phylum Ascomycota. Their presence is particularly well-documented in species of Penicillium, Talaromyces, and Hypoxylon.

Several species within the genus Penicillium are known to synthesize this compound and related compounds. Historically, Penicillium rubrum was one of the first identified sources of this compound bioaustralis.com. Strains of Penicillium funiculosum have been studied for their production of this compound, mitorubrinol (B600588), and mitorubrinic acid researchgate.netresearchgate.net. However, it has been suggested that the producing strain of P. funiculosum might be more accurately classified as Penicillium pinophilum researchgate.net. Research on a mutant strain of P. funiculosum focused on optimizing the production of (-)-mitorubrinic acid researchgate.netnih.gov. While Penicillium chrysogenum (renamed P. rubens) is a prolific producer of various secondary metabolites, many biosynthetic gene clusters for compounds other than penicillin were silenced during decades of classical strain improvement for antibiotic production frontiersin.org.

The genus Talaromyces is a significant producer of this compound derivatives, which often manifest as yellow pigments on the fungal ascomata (fruiting bodies) acs.org. Studies have shown that species like Talaromyces aculeatus and Talaromyces pinophilus produce mitorubrins frontiersin.orgnih.govplos.org. The newly described species, Talaromyces atroroseus, is noted for its efficient production of industrially relevant red pigments, including this compound and monascorubrin, without the production of known mycotoxins like citrinin (B600267) or rubratoxins frontiersin.orgplos.org. Other this compound-producing species in this genus include T. emodensis, T. hachijoensis, and T. wortmannii acs.orgnih.gov.

Table 1: this compound Derivatives Identified in Select Talaromyces Species

Fungal Species This compound Derivatives Produced Optical Rotation Reference
T. convolutus Mitorubrinal, Mitorubrinol, Mitorubrinic acid Negative acs.org
T. austrocalifornicus Mitorubrinal, Mitorubrinol, Mitorubrinic acid Negative acs.org
T. emodensis Mitorubrinol acetate (B1210297) Positive acs.orgnih.gov
T. hachijoensis Mitorubrinol acetate Positive acs.orgnih.gov
T. wortmannii Mitorubrinol acetate Positive acs.orgnih.gov
T. aculeatus (-)-mitorubrin, (-)-mitorubrinol Not specified frontiersin.org

This table is interactive and can be sorted by column.

Mitorubrins are also characteristic secondary metabolites for fungi in the family Xylariaceae, particularly the genus Hypoxylon. These fungi are common saprobes on wood, and their stromata (dense structural tissue that contains fruiting bodies) often contain pigments that are useful for identification researchgate.net. A study of the Hypoxylon rubiginosum complex led to the examination of a specimen from Thailand, which was described as a new species, Hypoxylon fulvo-sulphureum. This species was found to produce novel this compound derivatives, namely (+)-6″-hydroxymitorubrinol acetate and (+)-6″-hydroxymitorubrinol conicet.gov.ar. The presence of this compound derivatives has been confirmed in various Hypoxylon species through high-performance liquid chromatography (HPLC) profiling nih.govtandfonline.com. For instance, compounds including (+)-mitorubrinol and (+)-mitorubrin were identified in Hypoxylon luteogranulatum tandfonline.com.

Chemotaxonomic Significance of this compound Derivatives in Fungal Classification

The analysis of secondary metabolite profiles, a field known as chemotaxonomy, is a valuable tool for fungal classification, complementing morphological and molecular data tandfonline.com. This compound and its derivatives serve as important chemotaxonomic markers.

In the genus Talaromyces, the stereochemistry of this compound derivatives is particularly significant. It has been observed that within the same series (Lutei), two distinct groups of producers coexist: one group synthesizes (7R)-mitorubrin derivatives, which have a negative optical rotation, while the other produces (7S)-mitorubrin derivatives, which exhibit a positive optical rotation acs.orgnih.gov. This distinction is chemotaxonomically interesting and aids in differentiating closely related species acs.org.

Similarly, in Hypoxylon, the secondary metabolite profiles from stromata are crucial for species delineation tandfonline.com. The presence of specific azaphilones, including mitorubrins and other compounds like BNT (binaphthalene-1,3,6,8-tetrol) and naphthoquinones, correlates strongly with phylogenetic data tandfonline.comtandfonline.com. The discovery of novel this compound derivatives in H. fulvo-sulphureum was a key piece of evidence in its description as a new species conicet.gov.ar.

Environmental and Physiological Factors Influencing this compound Production in Fungal Cultures

The production of secondary metabolites like this compound by fungi is not constitutive but is heavily influenced by a range of environmental and physiological factors. These factors can be manipulated in laboratory cultures to optimize the yield of desired compounds. Key factors include nutrient sources, pH, temperature, and aeration nih.govaimspress.com.

For a mutant strain of Penicillium funiculosum, the optimal conditions for producing (-)-mitorubrinic acid were examined in detail. The research identified glucose as the superior carbon source and ammonium (B1175870) phosphate (B84403) ((NH4)2HPO4) as the preferred nitrogen source nih.govresearchgate.net. The highest production (814.9 mg/L) was achieved with concentrations of 80 g/L of glucose and 2 g/L of (NH4)2HPO4 researchgate.netnih.gov. The study also noted that the concentrations of L-phenylalanine and inorganic phosphate in the culture medium influenced the production of (-)-mitorubrinic acid nih.govresearchgate.net.

Generally, for fungal secondary metabolite production, factors such as water activity, relative humidity, and the specific fungal strain are critical aimspress.comresearchgate.net. While optimal conditions for fungal growth may exist over a broad range, the specific conditions that trigger high levels of secondary metabolite production are often much narrower aimspress.com.

Table 2: Factors Influencing (-)-Mitorubrinic Acid Production by Penicillium funiculosum

Factor Optimal Condition/Observation Reference
Carbon Source Glucose (80 g/L) researchgate.netnih.gov
Nitrogen Source (NH4)2HPO4 (2 g/L) researchgate.netnih.gov
Additive Concentration of L-phenylalanine influences production nih.gov

This table is interactive and can be sorted by column.

Functional Ecology of Fungal Secondary Metabolites in Host-Microbe Interactions

Fungal secondary metabolites are crucial mediators of interactions between the producing fungus, its host, and other surrounding microbes nih.gov. These interactions can be competitive, symbiotic, or pathogenic frontiersin.orgauburn.edu. The production of pigments and other secondary metabolites is a key strategy for fungi to colonize environments, compete for resources, and defend against antagonists nih.gov.

This compound itself is reported to have weak antifungal activity, suggesting a role in inhibiting the growth of competing fungi bioaustralis.com. The vibrant pigments, including mitorubrins, found in the stromata of Hypoxylon or on the ascomata of Talaromyces may serve protective functions, such as shielding against UV radiation or acting as a deterrent to fungivores.

The ecology of host-associated microbial communities is complex, with secondary metabolites playing a central role in the chemical cross-talk between organisms wur.nlnih.gov. These compounds can shape the structure of microbial communities and are integral to the host's health and development nih.gov. While the precise ecological role of this compound in many host-microbe interactions remains to be fully elucidated, its presence in fungi that engage in diverse lifestyles—from saprotrophy on dead wood (Hypoxylon) to potential associations with plants (Penicillium)—indicates its importance in the functional ecology of these organisms researchgate.netresearchgate.net.

Role as Pigments in Fungal Structures (e.g., Ascomata, Stromata)

This compound and its derivatives are significant polyketide pigments belonging to the azaphilone class, playing a crucial role in the coloration of various fungal structures. These pigments are particularly prominent within the stromata of ascomycete fungi, especially in the genus Hypoxylon. The stroma, a dense structural tissue, contains the spore-producing perithecia and often displays distinct colors due to the accumulation of secondary metabolites like this compound in granules just beneath the surface.

The presence and type of azaphilone pigments are so characteristic that they are used as chemotaxonomic markers to differentiate between species that are morphologically similar. For instance, species within the genus Hypoxylon can be grouped based on their pigment profiles. The this compound chemotype is a key identifier for species such as H. fragiforme, H. howeanum, H. rubiginosum, and H. rutilum. The extraction of these pigments using potassium hydroxide (B78521) (KOH) yields specific color reactions—such as olivaceous, rust, or purple hues—that serve as a reliable criterion for species segregation in combination with morphological features.

In Hypoxylon fragiforme, the type species for the genus, stromata are known to contain a variety of this compound derivatives. These compounds are responsible for the characteristic reddish-brown to purplish coloration of the stromata. The specific chemical composition can vary even within a species, influenced by factors like age and environmental conditions, leading to slight variations in the observed colors. Research has shown that even old herbarium specimens of Hypoxylon can retain their typical pigments, allowing for chemotaxonomic analysis long after collection nih.gov. This compound derivatives have also been identified in the ascomata of some species in the genus Talaromyces.

Table 1: this compound and its Derivatives as Pigments in Fungal Structures

Fungal SpeciesFungal StructureRole / Observation
Hypoxylon fragiformeStromataContains various this compound derivatives contributing to coloration. nih.gov
Hypoxylon rubiginosumStromataPart of the "this compound chemotype" used for species identification.
Hypoxylon rutilumStromataAlso belongs to the this compound chemotype.
Hypoxylon howeanumStromataStromatal pigments are of the this compound type.
Hypoxylon rickiiStromataCharacterized by stromatal pigments of the this compound type.
Talaromyces speciesAscomataCertain species are known to produce this compound derivatives.

Preservation of this compound in Paleo-Biological Samples and Archeological Dating

The chemical stability of fungal pigments like this compound is a subject of significant interest in paleo-biology. Evidence suggests that these complex organic molecules can be remarkably well-preserved over long periods. A key finding supporting this is the analysis of fossilized stromata from Hypoxylon fragiforme, where the characteristic secondary metabolites, including azaphilone pigments, were found to have remained stable nih.gov. This remarkable preservation indicates that the chemical signatures of these fungi can persist in the geological record.

The stability of these pigments allows for the chemotaxonomic study of ancient and even fossilized fungal specimens. By analyzing the preserved chemical compounds, researchers can identify or classify fungal remains even when morphological features are degraded, providing insights into past ecosystems and fungal diversity.

However, despite its proven stability, this compound is not currently used as a tool for archeological dating. Standard chronometric dating techniques in archaeology rely on predictable, quantifiable processes of decay or accumulation, such as the radioactive decay of carbon-14 (B1195169) (radiocarbon dating) or the accumulation of trapped electrons in crystalline structures (thermoluminescence dating). While the molecular decay of organic materials is a subject of research for potential dating methods, a calibrated and reliable "clock" based on the degradation of this compound or other azaphilone pigments has not been established. The preservation of these molecules is excellent for identification but does not yet offer a method for determining the specific age of a sample. Therefore, the primary role of preserved this compound in paleo-biological contexts is as a stable biomarker for fungal identification rather than a direct dating agent.

Vii. Advanced Analytical and Computational Methodologies in Mitorubrin Research

High-Resolution Mass Spectrometry and Deuterium Exchange for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of mitorubrin (B1238981) and its analogues, particularly protonated species detected in techniques like electrospray ionization (ESI-MS). researchgate.netnih.gov Collision-induced dissociation (CID) experiments coupled with HRMS are employed to propose fragmentation mechanisms, providing structural information. researchgate.netnih.gov

Gas-phase proton/deuterium (H/D) exchange experiments, often performed in the collision cell of a triple quadrupole mass spectrometer, offer additional insights into the structure and behavior of this compound azaphilones and their nitrogenized analogues. researchgate.netnih.gov Studies have observed incomplete H/D exchange in protonated this compound azaphilones and their nitrogenized counterparts, with one less proton exchanged than theoretically expected. researchgate.netnih.gov This phenomenon can provide information about gas-phase H/D exchange mechanisms and identify protonation sites. researchgate.netnih.gov The extent and rate of H/D exchange can be influenced by factors such as peptide structure and the properties of the exchange reagents. researchgate.net Trapping mass-selected ions in the collision region of a triple quadrupole mass spectrometer can enhance the degree of H/D exchange, aiding in determining the number of active hydrogens in a compound. researchgate.net

Quantum Chemical Investigations of Electronic Spectra

Quantum chemical calculations are essential for understanding the electronic spectra of this compound azaphilones, which is crucial for potentially modifying their properties, such as color, through derivatization. researchgate.netnih.gov Computational studies comparing theoretical results with experimental UV/visible spectra have shown good agreement. researchgate.netnih.gov

Density Functional Theory (DFT) Applications in Protonation Site Analysis

Density Functional Theory (DFT) calculations are frequently used in conjunction with experimental techniques like mass spectrometry to provide explanations for observed phenomena, such as the incomplete H/D exchange in this compound azaphilones. researchgate.netnih.gov DFT can reveal information concerning gas-phase H/D exchange mechanisms and protonation sites. researchgate.netnih.gov Beyond H/D exchange, DFT is a valuable tool for the structural analysis of molecules, including the determination of preferred protonation sites by analyzing reactivity descriptors like electron affinity, HOMO-LUMO energy gap, dipole moment, and Fukui indices. dnu.dp.ua DFT calculations can also be used to analyze the gas-phase behavior of small molecules and their protonation site isomers by combining them with collision cross-section calculations. rsc.org The method can help link calculated structures to experimentally observed signals and has shown a correlation between the difference in calculated dipole moments of protomer pairs and their experimental collision cross-sections. rsc.org

Coupled-Cluster (CC2) Methods for Electronic Transitions

Coupled-Cluster (CC2) methods are employed in the computational study of the electronic transitions of this compound azaphilones. researchgate.netnih.gov Alongside DFT, CC2 calculations contribute to understanding the electronic spectra and comparing theoretical predictions with experimental UV/visible data. researchgate.netnih.gov CC2 is an approximate coupled-cluster singles and doubles method often used for calculating excitation energies, particularly for valence excited states. arxiv.org While efficient implementations exist, its performance can be less accurate for Rydberg and charge-transfer states compared to valence states. arxiv.org

Natural Transition Orbital (NTO) Analysis for Spectral Interpretation

Natural Transition Orbital (NTO) analysis is a technique used to simplify and interpret the complex electronic transitions observed in the spectra of molecules like this compound azaphilones. researchgate.netnih.gov NTOs provide a compact representation of the transition density between the ground and excited states, expressed as an expansion into single-particle transitions (hole and electron states). researchgate.netrsc.orgq-chem.com This analysis helps in visualizing and characterizing the nature of electronic excitations. researchgate.netrsc.orgq-chem.com By transforming molecular orbitals, NTOs can describe a complex transition with a single transition from an occupied to a virtual orbital, facilitating analysis. github.io

Bioassay-Guided Fractionation and High-Throughput Screening Techniques for Discovery

Bioassay-guided fractionation (BGF) is a standard technique in natural product discovery, used to isolate and identify bioactive compounds from complex mixtures like fungal extracts. mdpi.commdpi.com This process involves separating components of an extract using chromatographic techniques and testing the resulting fractions for biological activity in relevant bioassays. mdpi.commdpi.com Iterative fractionation based on observed activity allows for the targeted isolation of the active compound(s). mdpi.comnih.gov

High-throughput screening (HTS) enables the rapid screening of large libraries of compounds or extracts against specific biological targets or pathways. nih.gov The combination of HTS with bioassay-guided fractionation allows for the efficient identification of active compounds from extensive natural product collections. nih.govnih.gov This approach has been successfully applied in the discovery of various bioactive natural products. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing mitorubrin and verifying its purity?

this compound synthesis typically involves fungal fermentation (e.g., Penicillium rubrum) followed by chromatographic purification. Key steps include:

  • Fermentation optimization : Adjusting carbon/nitrogen ratios and pH to maximize azaphilone yield .
  • Structural verification : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm the molecular formula (C₂₁H₁₉O₇) and assign stereochemistry .
  • Purity assessment : HPLC-DAD/UV profiling at λ~280 nm (characteristic of azaphilones) combined with elemental analysis .

Q. How can researchers design bioactivity assays for this compound's antifungal properties?

Standard protocols include:

  • Microdilution assays : Testing minimum inhibitory concentrations (MICs) against plant-pathogenic fungi (e.g., Magnaporthe oryzae) in 96-well plates .
  • Mode-of-action studies : Employ geranylgeranyl transferase inhibition assays using radiolabeled substrates (e.g., ³H-geranylgeranyl pyrophosphate) to quantify enzyme activity reduction .
  • Control experiments : Compare results with known inhibitors (e.g., manumycin A) to validate specificity .

Q. What analytical techniques are critical for distinguishing this compound from its derivatives?

  • LC-MS/MS molecular networking : Cluster metabolites based on fragmentation patterns (e.g., m/z 151.0400 for dehydrated orsellinic acid in this compound vs. m/z 399.1081 for hydroxyl derivatives) .
  • Circular dichroism (CD) : Resolve stereochemical differences in azaphilone derivatives (e.g., (S)- vs. (R)-configured C-8/C-8a positions in hybridorubrins) .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data between this compound and its analogs?

  • Dose-response reevaluation : Test analogs (e.g., mitorubrinic acid, acetoxy-mitorubrin) across a broader concentration range to identify non-linear effects .
  • Structural-activity modeling : Use QSAR (quantitative structure-activity relationship) to correlate functional groups (e.g., ester vs. carboxylate moieties) with antifungal potency .
  • Transcriptomic validation : Compare gene expression profiles in treated vs. untreated fungal strains to identify off-target effects .

Q. What co-cultivation strategies enhance this compound production or yield novel derivatives?

  • Cross-species interactions : Co-culture Hypoxylon spp. with phytopathogens (e.g., M. oryzae) to induce stress-responsive biosynthetic pathways .
  • Metabolomic tracking : Use UPLC-QTOF-MS to monitor temporal changes in azaphilone clusters during co-cultivation .
  • Gene cluster analysis : Annotate polyketide synthase (PKS) genes in fungal genomes to predict derivative formation .

Q. How can researchers resolve stereochemical ambiguities in this compound-derived heterodimers?

  • ECD spectroscopy : Assign absolute configurations by matching experimental electronic circular dichroism (ECD) spectra with computed data for enantiomers .
  • Biosynthetic logic : Trace stereochemical inheritance from precursor molecules (e.g., (S)-mitorubrin building blocks in rutilins) using isotopic labeling .

Methodological Best Practices

  • Data reproducibility : Document fermentation conditions (e.g., media composition, agitation speed) and analytical parameters (e.g., LC gradient, collision energy) in full .
  • Contradiction management : Use multi-omics integration (genomics + metabolomics) to reconcile bioactivity disparities .
  • Ethical reporting : Disclose all synthetic intermediates and by-products to avoid misinterpretation of bioactivity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.